molecular formula C20H23N5O2 B2891146 1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-20-1

1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2891146
CAS No.: 876901-20-1
M. Wt: 365.437
InChI Key: LFPGSLILLWXDAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds usually involves methods such as cyclization reactions, C-N bond formation, and functional group interconversions . The exact synthetic route would depend on the specific substituents on the purine ring.

Scientific Research Applications

Molecular Structure and Crystallography

Research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their derivatives, including compounds with similar structural frameworks, has demonstrated significant interest in understanding their molecular and crystal structures. These compounds exhibit a variety of molecular interactions, such as C-H...O hydrogen bonds and pi-pi stacking interactions, which contribute to their different crystal structures and properties. Studies like those by Trilleras et al. (2009) have explored the molecular linkages and crystal packing patterns of these compounds, providing insights into their structural behaviors and potential applications in materials science (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthesis and Chemical Properties

The synthesis and chemical reactions of pyrimidine and purine derivatives have been a focal point of research due to their relevance in medicinal chemistry and material science. For instance, studies have detailed the synthesis routes for various pyrimidine and purine diones, exploring their chemical reactivity and mechanisms. These investigations provide a foundation for the development of new compounds with tailored properties for specific applications, as highlighted in the work on fused pyrimidine derivatives and their thermal reactions leading to novel compounds (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).

Potential Applications in Drug Discovery and Development

The purine and pyrimidine skeletons are core structures in numerous bioactive molecules, making their derivatives valuable in drug discovery efforts. Research into these compounds, including their synthesis, characterization, and biological evaluation, has indicated potential applications across various therapeutic areas. For example, novel multicomponent synthesis methods have been developed to create pyridine-pyrimidines and their derivatives, showcasing their potential in medicinal chemistry and drug design (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some purine derivatives can be toxic or have other hazardous properties .

Properties

IUPAC Name

1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(2)12-25(16)19)15-9-7-6-8-14(15)3/h5-9,13H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPGSLILLWXDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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